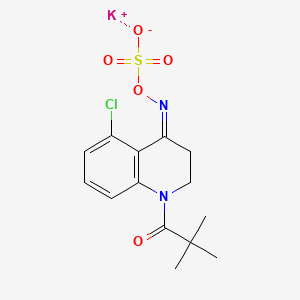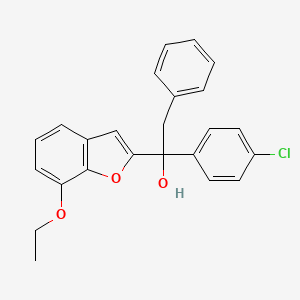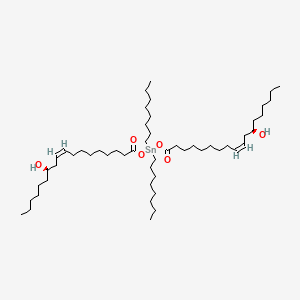
Tetramethylammonium sorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium sorbate is a compound that combines the tetramethylammonium cation with the sorbate anion The tetramethylammonium cation is a quaternary ammonium ion with the chemical formula [Me4N]+, where Me represents a methyl group Sorbate, on the other hand, is derived from sorbic acid, a naturally occurring compound used primarily as a preservative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylammonium sorbate can be synthesized through a reaction between tetramethylammonium hydroxide and sorbic acid. The reaction typically occurs in an aqueous medium, where tetramethylammonium hydroxide acts as a base, neutralizing the sorbic acid to form this compound and water.
Industrial Production Methods: Industrial production of this compound involves the large-scale mixing of tetramethylammonium hydroxide and sorbic acid under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylammonium sorbate undergoes several types of chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Under certain conditions, the sorbate anion can be reduced, although this is less common.
Substitution: The tetramethylammonium cation can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for sorbate.
Substitution: Nucleophiles like halides can react with the tetramethylammonium cation under appropriate conditions.
Major Products:
Oxidation: Products can include various carboxylic acids and aldehydes.
Reduction: Reduced forms of sorbate, though less common.
Substitution: Tetramethylammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium sorbate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of tetramethylammonium sorbate involves its interaction with cellular membranes and enzymes. The tetramethylammonium cation can disrupt membrane integrity, leading to increased permeability and potential cell death. The sorbate anion can inhibit enzyme activity by interacting with active sites or altering enzyme conformation. These combined effects contribute to the compound’s antimicrobial properties and its potential use in various applications.
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium chloride: A common quaternary ammonium compound used in chemical synthesis and pharmacological research.
Tetramethylammonium hydroxide: Used in organic synthesis and as a strong base in various chemical reactions.
Sorbic acid: A naturally occurring compound used as a preservative in food and pharmaceuticals.
Uniqueness: Tetramethylammonium sorbate is unique in that it combines the properties of both tetramethylammonium and sorbate, resulting in a compound with enhanced antimicrobial properties and potential applications in diverse fields. Its ability to disrupt cellular membranes and inhibit enzyme activity sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
72138-90-0 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(2E,4E)-hexa-2,4-dienoate;tetramethylazanium |
InChI |
InChI=1S/C6H8O2.C4H12N/c1-2-3-4-5-6(7)8;1-5(2,3)4/h2-5H,1H3,(H,7,8);1-4H3/q;+1/p-1/b3-2+,5-4+; |
InChI-Schlüssel |
NIEOQTZTGJGHKV-STWYSWDKSA-M |
Isomerische SMILES |
C/C=C/C=C/C(=O)[O-].C[N+](C)(C)C |
Kanonische SMILES |
CC=CC=CC(=O)[O-].C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





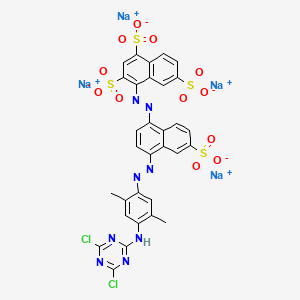
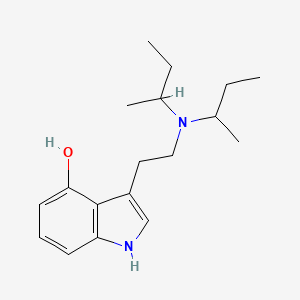
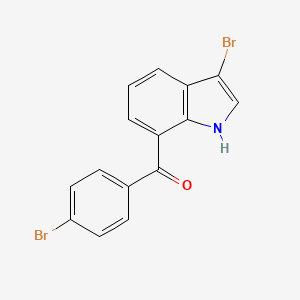
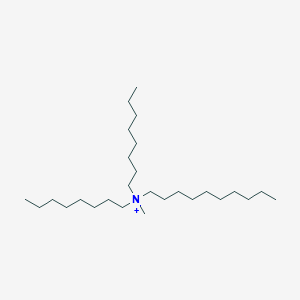
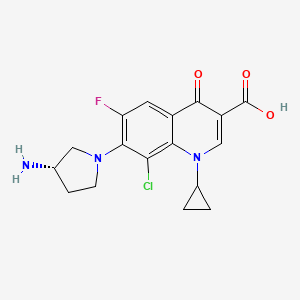
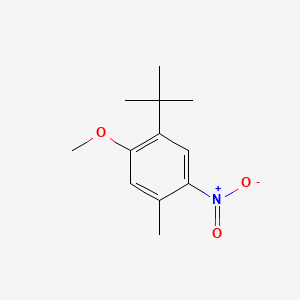

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
